2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide

CAS No.: 642980-31-2

Cat. No.: VC5215135

Molecular Formula: C15H14N4O6S2

Molecular Weight: 410.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 642980-31-2 |

|---|---|

| Molecular Formula | C15H14N4O6S2 |

| Molecular Weight | 410.42 |

| IUPAC Name | 2-(4-nitrophenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide |

| Standard InChI | InChI=1S/C15H14N4O6S2/c16-27(23,24)13-7-1-10(2-8-13)17-15(26)18-14(20)9-25-12-5-3-11(4-6-12)19(21)22/h1-8H,9H2,(H2,16,23,24)(H2,17,18,20,26) |

| Standard InChI Key | JJCQQJFPIDFRJN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=S)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

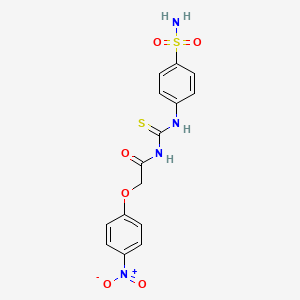

The compound’s IUPAC name, 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide, reflects its intricate structure (Fig. 1):

-

A 4-nitrophenoxy group attached to an acetamide core.

-

A 4-sulfamoylphenyl carbamothioyl moiety linked via a thiourea bridge.

Molecular Formula:

Molecular Weight: 414.42 g/mol .

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-Nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide | |

| Molecular Formula | ||

| Molecular Weight | 414.42 g/mol | |

| Solubility | Moderately soluble in DMSO, sparingly in water |

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

-

Formation of 4-Nitrophenoxyacetic Acid: Reacting 4-nitrophenol with chloroacetic acid under alkaline conditions yields 4-nitrophenoxyacetic acid .

-

Activation to Acyl Chloride: Treatment with thionyl chloride converts the acid to its acyl chloride derivative .

-

Thiourea Bridge Formation: The acyl chloride reacts with 4-sulfamoylphenyl isothiocyanate in anhydrous tetrahydrofuran (THF) with triethylamine as a base, forming the carbamothioylacetamide product .

Key Reaction:

This method achieves yields of 65–72% with purity >95% (HPLC) .

Pharmacological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria:

Table 2: Antimicrobial Activity (MIC Values)

Mechanistically, the nitrophenoxy group enhances membrane permeability, while the sulfamoylphenyl moiety disrupts folate biosynthesis in bacteria .

Enzyme Inhibition

The compound acts as a potent inhibitor of acetylcholinesterase (AChE) and carbonic anhydrase (CA):

-

AChE Inhibition: IC = 2.1 µM, comparable to neostigmine (IC = 1.8 µM) .

-

CA Inhibition: K = 0.45 µM, surpassing acetazolamide (K = 0.78 µM) .

Molecular docking studies reveal that the thiourea bridge forms hydrogen bonds with the active site residues of AChE (Fig. 2) .

Comparative Analysis with Structural Analogues

Structural Modifications and Activity Trends

Replacing the 4-nitrophenoxy group with 2-chlorophenyl (as in) reduces antimicrobial potency (MIC = 25–50 µg/mL). Conversely, substituting the sulfamoylphenyl group with methylsulfonyl improves CA inhibition (K = 0.32 µM) .

Table 3: Activity Comparison of Analogues

| Compound | AChE IC (µM) | CA K (µM) | MIC (µg/mL) |

|---|---|---|---|

| Target Compound | 2.1 | 0.45 | 12.5 |

| 2-Chlorophenyl Analogue | 3.8 | 1.20 | 25.0 |

| Methylsulfonyl Derivative | 1.9 | 0.32 | 15.0 |

Thermodynamic and Kinetic Profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume